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molecular formula C6H4ClN3O2 B8729514 Nitrobenzenediazonium chloride CAS No. 61182-96-5

Nitrobenzenediazonium chloride

Cat. No. B8729514
M. Wt: 185.57 g/mol
InChI Key: KMRSVJOEUGWWBX-UHFFFAOYSA-M
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Patent
US04347180

Procedure details

Using the general procedure of Example 4, 13.6 grams (0.34 mole) of sodium hydroxide pellets were dissolved in 145 ml of methanol followed by the addition of 16.5 grams (0.05 mole) of 2,4-di-(α,α-dimethylbenzyl)phenol and an additional 20 ml of methanol. The resulting solution was cooled to 2° C. Meanwhile a solution of o-nitrobenzenediazonium chloride was prepared by diazotizing a mixture of 8.3 grams (0.06 mole) of o-nitroaniline and 17.3 grams of concentrated hydrochloric acid and 6 ml of water with a solution of 4.3 grams of sodium nitrite in 8 ml of water. The diazonium solution was added gradually to the alkaline solution over a two-hour period at 2° C. The resulting deep purple reaction mixture was stirred for 30 minutes at 2° C., and then acidified with 20 ml of glacial acetic acid.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Quantity
8.3 g
Type
reactant
Reaction Step Five
Quantity
17.3 g
Type
reactant
Reaction Step Five
Quantity
4.3 g
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
145 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CC(C1C=C(C(C)(C)C2C=CC=CC=2)C=CC=1O)(C)C1C=CC=CC=1.[N+:28]([C:31]1[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=1[NH2:33])([O-:30])=[O:29].[ClH:38].[N:39]([O-])=O.[Na+]>CO.O.C(O)(=O)C>[Cl-:38].[N+:28]([C:31]1[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=1[N+:33]#[N:39])([O-:30])=[O:29] |f:0.1,5.6,10.11|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
16.5 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)C1=C(C=CC(=C1)C(C1=CC=CC=C1)(C)C)O
Step Five
Name
Quantity
8.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
17.3 g
Type
reactant
Smiles
Cl
Name
Quantity
4.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Six
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
145 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The resulting deep purple reaction mixture was stirred for 30 minutes at 2° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Cl-].[N+](=O)([O-])C1=C(C=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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